Ethyl 4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxylate is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the thieno[3,2-d]pyrimidine moiety imparts unique properties to the compound, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxylate typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves heating thiophene-2-carboxamides in formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach includes the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
Ethyl 4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored as a potential therapeutic agent for neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with kinases or other signaling proteins, modulating cellular pathways involved in inflammation or neuroprotection .
Comparison with Similar Compounds
Ethyl 4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxylate can be compared with other similar compounds, such as:
Pyrazolo[4,3-d]pyrimidin-7-ones: Known for their antibacterial and cyclin-dependent kinase inhibitory activities.
Pyrido[2,3-d]pyrimidin-4-ones: Exhibiting anticancer and antibacterial properties.
The uniqueness of this compound lies in its specific thieno[3,2-d]pyrimidine core, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C14H18N4O2S |
---|---|
Molecular Weight |
306.39 g/mol |
IUPAC Name |
ethyl 4-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H18N4O2S/c1-3-20-14(19)18-6-4-17(5-7-18)13-12-11(15-9-16-13)10(2)8-21-12/h8-9H,3-7H2,1-2H3 |
InChI Key |
XDLXLLRFVZIATC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=NC3=C2SC=C3C |
Origin of Product |
United States |
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